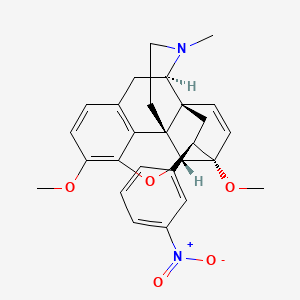

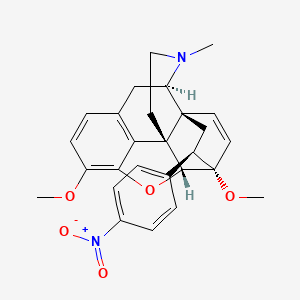

22-nitro-7apha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

22-nitro-7alpha-phényl-6alpha,14alpha-endo-éthénotetrahydrothébaïne est un analogue synthétique de la morphine. Ce composé est structurellement lié à la thébaïne, un alcaloïde opiacé présent dans le pavot persan. Il a été étudié pour ses propriétés pharmacologiques potentielles, en particulier son interaction avec les récepteurs opioïdes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 22-nitro-7alpha-phényl-6alpha,14alpha-endo-éthénotetrahydrothébaïne implique plusieurs étapes. Le matériau de départ est généralement la thébaïne, qui subit une série de transformations chimiques pour introduire le groupe nitro et le groupe phényle à des positions spécifiques sur la molécule. Les conditions de réaction impliquent souvent l'utilisation d'acides ou de bases forts, de températures élevées et de catalyseurs spécifiques pour faciliter les transformations souhaitées .

Méthodes de production industrielle

La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. Cela impliquerait l'optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. L'utilisation de réacteurs à écoulement continu et d'autres techniques de fabrication avancées pourrait être mise en œuvre pour atteindre ces objectifs .

Analyse Des Réactions Chimiques

Types de réactions

Le 22-nitro-7alpha-phényl-6alpha,14alpha-endo-éthénotetrahydrothébaïne subit diverses réactions chimiques, notamment:

Oxydation: Le groupe nitro peut être oxydé pour former différents groupes fonctionnels.

Réduction: Le groupe nitro peut également être réduit en groupe amino dans des conditions spécifiques.

Substitution: Le groupe phényle peut subir des réactions de substitution électrophile ou nucléophile.

Réactifs et conditions courants

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou l'hydrogène gazeux en présence d'un catalyseur au palladium sont souvent utilisés.

Substitution: Des réactifs comme les halogènes, les halogénoalcanes et divers nucléophiles peuvent être utilisés dans des conditions appropriées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe nitro peut produire des dérivés nitroso ou hydroxylamine, tandis que la réduction peut produire des dérivés amino. Les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle phényle .

Applications de recherche scientifique

Chimie: Il sert de composé modèle pour étudier la réactivité des groupes nitro et phényle dans les molécules complexes.

Biologie: Son interaction avec les récepteurs opioïdes en fait un outil précieux pour étudier la pharmacologie des composés opioïdes.

Médecine: Il a le potentiel d'être un composé de tête pour le développement de nouveaux analgésiques avec moins d'effets secondaires par rapport aux opioïdes traditionnels.

Mécanisme d'action

Le mécanisme d'action du 22-nitro-7alpha-phényl-6alpha,14alpha-endo-éthénotetrahydrothébaïne implique son interaction avec les récepteurs opioïdes, en particulier le récepteur kappa-opioïde. Cette interaction conduit à l'activation de voies de signalisation spécifiques qui aboutissent à des effets analgésiques. Les groupes nitro et phényle jouent un rôle crucial dans la modulation de l'affinité de liaison et de l'efficacité du composé à ces récepteurs .

Applications De Recherche Scientifique

Chemistry: It serves as a model compound for studying the reactivity of nitro and phenyl groups in complex molecules.

Biology: Its interaction with opioid receptors makes it a valuable tool for studying the pharmacology of opioid compounds.

Medicine: It has potential as a lead compound for developing new analgesics with fewer side effects compared to traditional opioids.

Mécanisme D'action

The mechanism of action of 22-nitro-7apha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine involves its interaction with opioid receptors, particularly the kappa-opioid receptor. This interaction leads to the activation of specific signaling pathways that result in analgesic effects. The nitro and phenyl groups play a crucial role in modulating the binding affinity and efficacy of the compound at these receptors .

Comparaison Avec Des Composés Similaires

Composés similaires

Morphine: Un opiacé naturel à forte affinité pour les récepteurs mu-opioïdes.

Thébaïne: Un alcaloïde opiacé naturel et le matériau de départ pour la synthèse du 22-nitro-7alpha-phényl-6alpha,14alpha-endo-éthénotetrahydrothébaïne.

Butorphanol: Un opioïde synthétique avec une activité agoniste du récepteur kappa-opioïde.

Unicité

Le 22-nitro-7alpha-phényl-6alpha,14alpha-endo-éthénotetrahydrothébaïne est unique en raison de ses modifications structurales spécifiques, qui confèrent des propriétés pharmacologiques distinctes. Contrairement à la morphine, il a une affinité beaucoup plus faible pour les récepteurs opioïdes, ce qui le rend potentiellement utile pour le développement de nouveaux analgésiques avec des effets secondaires réduits. Son interaction avec le récepteur kappa-opioïde le distingue également des autres opioïdes, qui ciblent principalement le récepteur mu-opioïde .

Propriétés

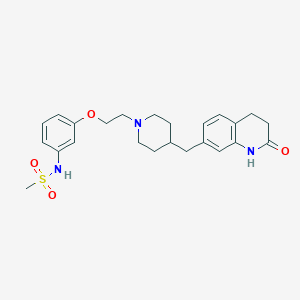

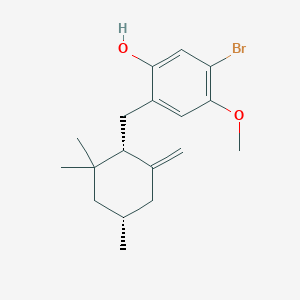

Formule moléculaire |

C27H28N2O5 |

|---|---|

Poids moléculaire |

460.5 g/mol |

Nom IUPAC |

(1R,2S,6R,14R,15S,19R)-11,15-dimethoxy-5-methyl-19-(4-nitrophenyl)-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraene |

InChI |

InChI=1S/C27H28N2O5/c1-28-13-12-26-22-17-6-9-20(32-2)23(22)34-24(26)27(33-3)11-10-25(26,21(28)14-17)15-19(27)16-4-7-18(8-5-16)29(30)31/h4-11,19,21,24H,12-15H2,1-3H3/t19-,21-,24-,25-,26+,27+/m1/s1 |

Clé InChI |

AWNRNVHRUCSKRX-FGYBOQAASA-N |

SMILES isomérique |

CN1CC[C@]23[C@@H]4[C@@]5(C=C[C@]2([C@H]1CC6=C3C(=C(C=C6)OC)O4)C[C@@H]5C7=CC=C(C=C7)[N+](=O)[O-])OC |

SMILES canonique |

CN1CCC23C4C5(C=CC2(C1CC6=C3C(=C(C=C6)OC)O4)CC5C7=CC=C(C=C7)[N+](=O)[O-])OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yloxy)butyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B10791067.png)

![(10R,13S,17S)-17-hydroxy-13-methyl-10-(4-methylbenzyl)-17-(prop-1-ynyl)-6,7,8,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B10791069.png)